molecular formula C17H14Cl2N2O2 B11545080 2,4-Dichloro-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide

2,4-Dichloro-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11545080
M. Wt: 349.2 g/mol
InChI Key: PSVLKMJGVWFLPV-RGVLZGJSSA-N
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Description

2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two chlorine atoms, a benzohydrazide core, and a prop-2-en-1-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide typically involves the following steps:

    Formation of the Benzohydrazide Core: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzohydrazide.

    Condensation Reaction: The 2,4-dichlorobenzohydrazide is then subjected to a condensation reaction with 4-(prop-2-en-1-yloxy)benzaldehyde under acidic conditions to yield the final product.

The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzohydrazide: Lacks the prop-2-en-1-yloxyphenyl group.

    4-(prop-2-EN-1-yloxy)benzohydrazide: Lacks the 2,4-dichloro substitution.

Uniqueness

2,4-Dichloro-N’-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]benzohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H14Cl2N2O2/c1-2-9-23-14-6-3-12(4-7-14)11-20-21-17(22)15-8-5-13(18)10-16(15)19/h2-8,10-11H,1,9H2,(H,21,22)/b20-11+

InChI Key

PSVLKMJGVWFLPV-RGVLZGJSSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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